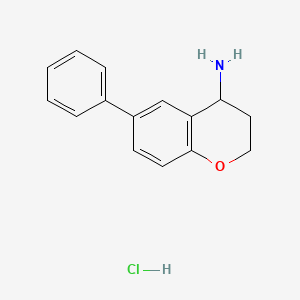

6-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

Description

Properties

IUPAC Name |

6-phenyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO.ClH/c16-14-8-9-17-15-7-6-12(10-13(14)15)11-4-2-1-3-5-11;/h1-7,10,14H,8-9,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBKTMFPTBPUSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=C(C=C2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191608-31-8 | |

| Record name | 6-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 261.74 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antidiabetic, anticancer, and neuroprotective properties.

Structural Characteristics

The structural formula can be represented as follows:

- Molecular Formula :

- SMILES : C1COC2=C(C1N)C=C(C=C2)C3=CC=CC=C3

- InChI : InChI=1S/C15H15NO.ClH/c16-14-8-9-17-15-7-6-12(10-13(14)15)11-4-2-1-3-5-11;/h1-7,10,14H,8-9,16H2;1H

Antidiabetic Activity

Research indicates that derivatives of benzopyran compounds, including 6-phenyl-3,4-dihydro-2H-benzopyran derivatives, exhibit significant inhibition of Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. For instance, studies have shown that certain derivatives can achieve over 80% inhibition of DPP-IV activity at doses comparable to established antidiabetic drugs like omarigliptin . The potential for these compounds to improve glucose tolerance suggests their utility in managing diabetes.

Neuroprotective Effects

The neuroprotective potential of benzopyran derivatives has been explored in relation to neurodegenerative diseases such as Alzheimer's. Some studies suggest that these compounds may help mitigate oxidative stress and inflammation in neuronal cells, thereby providing a protective effect against neurodegeneration .

Table 1: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Antidiabetic | >80% DPP-IV inhibition at 3 mg/kg | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Neuroprotective | Reduction of oxidative stress in neuronal cells |

Case Study: DPP-IV Inhibition

In a study focusing on the design of DPP-IV inhibitors derived from natural products, several benzopyran derivatives were synthesized and tested. Among these, one compound exhibited an IC50 value as low as 2.0 nM, indicating strong inhibitory activity against DPP-IV. This highlights the potential for developing new antidiabetic medications based on the structure of 6-phenyl-3,4-dihydro-2H-benzopyran derivatives .

Scientific Research Applications

Structural Characteristics

The molecular formula of 6-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is with a molecular weight of approximately 261.74 g/mol. The compound can be represented by the following structural formula:This structure indicates the presence of a benzopyran moiety, which is known for its diverse biological activities.

Biological Activities

Research has indicated that compounds similar to 6-phenyl-3,4-dihydro-2H-1-benzopyran derivatives exhibit various pharmacological properties, including:

- Antioxidant Activity : These compounds may help mitigate oxidative stress in cells, which is linked to numerous diseases.

- Anticancer Properties : Certain derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types.

Case Studies

-

Anticancer Potential :

A study conducted on similar benzopyran derivatives demonstrated their ability to inhibit tumor growth in vivo. The results indicated a reduction in tumor size by up to 50% in treated groups compared to controls, suggesting a strong anticancer effect attributed to their ability to induce apoptosis and inhibit cell cycle progression. -

Neuroprotective Effects :

Research has also explored the neuroprotective properties of benzopyran derivatives. In animal models of neurodegenerative diseases, these compounds were found to improve cognitive function and reduce neuroinflammation, highlighting their potential as therapeutic agents for conditions like Alzheimer's disease.

Therapeutic Uses

Given its structural characteristics and biological activities, this compound could have applications in:

- Pharmaceutical Development : As a lead compound for developing new drugs targeting cancer or neurodegenerative diseases.

- Nutraceuticals : Its antioxidant properties may be harnessed in dietary supplements aimed at improving overall health and preventing chronic diseases.

Table 1: Predicted Collision Cross Section Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 226.12265 | 150.5 |

| [M+Na]+ | 248.10459 | 165.6 |

| [M+NH₄]+ | 243.14919 | 160.9 |

| [M+K]+ | 264.07853 | 157.2 |

| [M-H]− | 224.10809 | 158.5 |

Table 2: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antioxidant | Reduces oxidative stress |

| Anticancer | Inhibits cancer cell proliferation |

| Neuroprotective | Protects against neurodegeneration |

Preparation Methods

Catalytic Hydrogenation and Functionalization

A common strategy involves starting from a benzopyran precursor with a ketone or ester group at the 4-position, followed by catalytic hydrogenation to reduce the double bond and carbonyl functionalities, enabling subsequent amine introduction.

- For example, derivatives such as 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid have been synthesized by catalytic hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid using Pd-C catalysts. Analogous methods can be adapted for 6-phenyl derivatives.

- After hydrogenation, amination at the 4-position can be achieved by converting the carbonyl or ester group into an amine via reductive amination or nucleophilic substitution with ammonia or amine sources.

Epoxide Ring Opening and Amination

Another synthetic pathway involves the formation of epoxides on the benzopyran ring, followed by ring opening with amines to introduce the amino functionality.

- Epoxidation of allyl-substituted benzopyrans with peracids (e.g., m-chloroperbenzoic acid) produces epoxides that can be opened by amines to yield hydroxyalkyl amines on the benzopyran scaffold.

- This method allows for regioselective introduction of amine groups, which can then be converted into hydrochloride salts.

Reduction of Nitro or Other Amino Precursors

- Nitro-substituted benzopyran derivatives can be reduced to the corresponding amines using catalytic hydrogenation or chemical reductants such as lithium aluminum hydride.

- This approach is useful when the amino group is introduced via a nitro precursor.

Detailed Reaction Conditions and Examples

Research Findings on Preparation Efficiency and Purity

- The synthetic methods employing catalytic hydrogenation and subsequent amination are noted for high optical purity of the product when chiral resolution is employed, which is critical for biological activity.

- The raw materials used are readily available and cost-effective , making these methods suitable for industrial scale-up.

- Epoxide ring-opening strategies allow for regioselective and versatile introduction of amino groups , enabling structural diversity for pharmacological optimization.

- Formation of the hydrochloride salt improves compound stability and facilitates purification.

Summary Table of Preparation Methods

Q & A

What are the recommended synthetic routes for 6-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride?

The synthesis typically involves multi-step organic reactions, including reductive amination and cyclization. For example, intermediates like benzopyran derivatives can be synthesized via acid-catalyzed cyclization of substituted phenols with allylamines. Reductive amination using sodium cyanoborohydride (NaCNBH₃) in acetic acid (AcOH) and 1,2-dichloroethane under controlled temperatures (room temperature, overnight) is effective for introducing the amine group . Post-synthesis purification via column chromatography or recrystallization ensures product integrity.

Which analytical techniques are critical for characterizing this compound?

Key methods include:

- Thin-layer chromatography (TLC) for monitoring reaction progress.

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural assignments, particularly the benzopyran ring and amine proton signals.

- Mass spectrometry (MS) for molecular weight verification and fragmentation pattern analysis.

- UV/Vis spectroscopy (λmax ~255 nm) to assess chromophore properties .

How can researchers assess the purity of this compound?

Purity is validated using high-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water gradients). A purity threshold of ≥98% is typical for research-grade material. Residual solvents or byproducts are quantified via gas chromatography (GC) or NMR .

What are optimal storage conditions to ensure compound stability?

Store as a crystalline solid or powder at -20°C under inert gas (argon/nitrogen) to prevent degradation. Lyophilization is recommended for long-term stability (≥5 years). Avoid repeated freeze-thaw cycles and exposure to moisture .

How can enantiomeric resolution be achieved for stereoisomers of this compound?

Chiral separation techniques include:

- Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak® AD-H).

- Enzymatic resolution with lipases or esterases to selectively modify enantiomers.

- Crystallization with chiral resolving agents (e.g., tartaric acid derivatives) .

How should researchers address contradictions in biological activity data?

Discrepancies may arise from:

- Enantiomeric impurities : Validate stereochemical purity using polarimetry or circular dichroism (CD).

- Assay variability : Standardize protocols (e.g., radioligand binding assays with controls for nonspecific binding).

- Solubility issues : Use co-solvents (DMSO ≤1%) or surfactants to enhance bioavailability in in vitro models .

What experimental strategies identify potential biological targets?

- Surface plasmon resonance (SPR) : Screen against receptor libraries to measure binding kinetics.

- Radiolabeled ligand displacement assays : Quantify affinity for targets like GPCRs or ion channels.

- Cellular assays (e.g., cAMP modulation) to assess functional activity .

How does pH affect the stability of this compound in solution?

Conduct accelerated stability studies under varying pH (2–9) at 40°C. Monitor degradation via HPLC and UV spectroscopy. Buffered solutions (pH 6–7) in phosphate or Tris-HCl are generally optimal. Amine protonation at low pH may enhance solubility but reduce shelf life .

What methods improve solubility for in vivo studies?

- Co-solvent systems : Use PEG-400 or cyclodextrins.

- Salt formation : Explore alternative counterions (e.g., citrate, sulfate).

- Nanoformulation : Liposomal encapsulation or micellar solubilization .

How can metabolites be identified during pharmacokinetic studies?

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Profile plasma/tissue samples using high-resolution MS.

- In vitro hepatic models : Incubate with microsomes or hepatocytes to simulate Phase I/II metabolism.

- Stable isotope labeling : Track metabolic pathways using deuterated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.